molecular formula C17H25N5O2 B10988369 N-[2-(cyclopentylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide

N-[2-(cyclopentylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B10988369
M. Wt: 331.4 g/mol
InChI Key: ZABSWZVCSYGXBU-UHFFFAOYSA-N
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Description

N-[2-(cyclopentylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a pyridin-2-yl group and a cyclopentylamino moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclopentylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of pyridin-2-yl piperazine with cyclopentylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like toluene or ethyl acetate and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the final compound .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclopentylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various solvents like toluene and ethyl acetate. Reaction conditions are typically mild and metal-free, ensuring the stability of the compound during the process .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-[2-(cyclopentylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(cyclopentylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. Detailed studies on its molecular interactions and docking studies reveal its suitability for further development as a potential drug candidate .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[2-(cyclopentylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H25N5O2

Molecular Weight

331.4 g/mol

IUPAC Name

N-[2-(cyclopentylamino)-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C17H25N5O2/c23-16(20-14-5-1-2-6-14)13-19-17(24)22-11-9-21(10-12-22)15-7-3-4-8-18-15/h3-4,7-8,14H,1-2,5-6,9-13H2,(H,19,24)(H,20,23)

InChI Key

ZABSWZVCSYGXBU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=N3

Origin of Product

United States

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